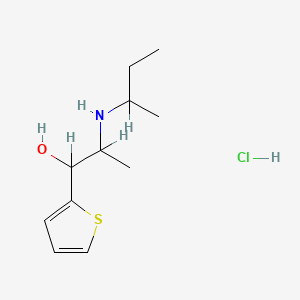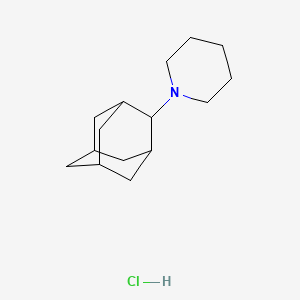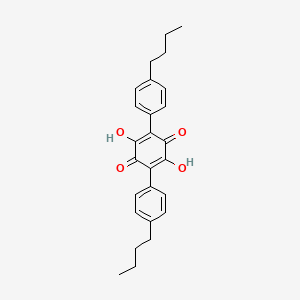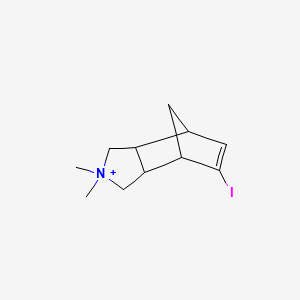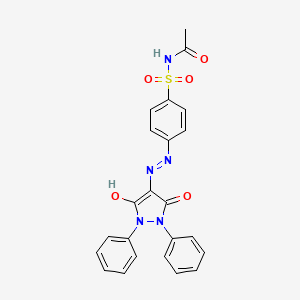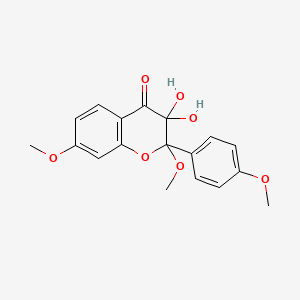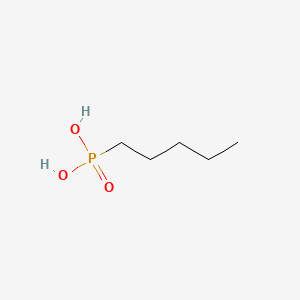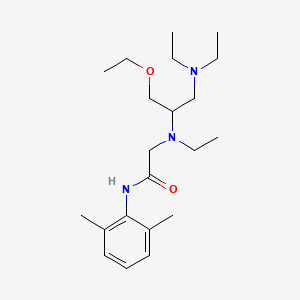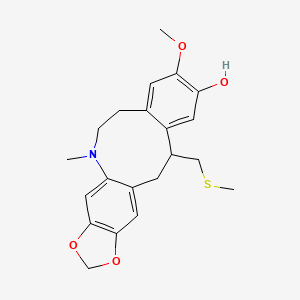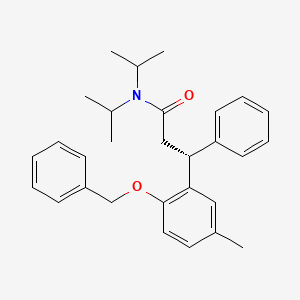
3-(1H-Tetrazol-5-yl)-N-(3-(trifluoromethyl)phenyl)-2-pyridinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1H-Tetrazol-5-yl)-N-(3-(trifluoromethyl)phenyl)-2-pyridinamine is a compound that has garnered significant interest in the fields of chemistry and materials science. This compound is characterized by the presence of a tetrazole ring, a trifluoromethyl group, and a pyridinamine moiety. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it a valuable subject of study for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Tetrazol-5-yl)-N-(3-(trifluoromethyl)phenyl)-2-pyridinamine typically involves a multi-step process
Tetrazole Ring Formation: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions. This reaction typically requires heating and can be catalyzed by a Lewis acid such as zinc chloride.
Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate. This step often requires the presence of a base and a suitable solvent.
Formation of Pyridinamine Moiety: The final step involves the coupling of the tetrazole and trifluoromethyl intermediates with a pyridine derivative. This can be achieved through a nucleophilic substitution reaction, often facilitated by a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions
3-(1H-Tetrazol-5-yl)-N-(3-(trifluoromethyl)phenyl)-2-pyridinamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Palladium catalysts, bases, solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or hydroxyl derivatives, while reduction can produce amine or alcohol derivatives.
科学的研究の応用
3-(1H-Tetrazol-5-yl)-N-(3-(trifluoromethyl)phenyl)-2-pyridinamine has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 3-(1H-Tetrazol-5-yl)-N-(3-(trifluoromethyl)phenyl)-2-pyridinamine involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to bind to enzymes and receptors in a similar manner. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, facilitating its interaction with hydrophobic pockets in proteins. The pyridinamine moiety can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its targets.
類似化合物との比較
Similar Compounds
- 3-(1H-Tetrazol-5-yl)-N-(3-(trifluoromethyl)phenyl)-2-pyridinamine
- 5-(4-(2H-Tetrazol-5-yl)phenoxy)isophthalic acid
- 5-(1H-Tetrazol-5-yl)isophthalic acid
Uniqueness
Compared to similar compounds, this compound stands out due to its unique combination of functional groups. The presence of the trifluoromethyl group imparts enhanced chemical stability and lipophilicity, while the tetrazole and pyridinamine moieties provide versatile sites for chemical modifications and interactions with biological targets. This makes the compound particularly valuable for applications requiring high stability and specificity.
特性
CAS番号 |
27362-84-1 |
|---|---|
分子式 |
C13H9F3N6 |
分子量 |
306.25 g/mol |
IUPAC名 |
3-(2H-tetrazol-5-yl)-N-[3-(trifluoromethyl)phenyl]pyridin-2-amine |
InChI |
InChI=1S/C13H9F3N6/c14-13(15,16)8-3-1-4-9(7-8)18-11-10(5-2-6-17-11)12-19-21-22-20-12/h1-7H,(H,17,18)(H,19,20,21,22) |
InChIキー |
MQEQIOZHIODSAC-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)NC2=C(C=CC=N2)C3=NNN=N3)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


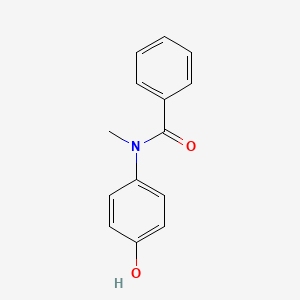
![4-[4-(4-Amino-3-methylphenoxy)butoxy]benzenecarboximidamide;benzenesulfonic acid](/img/structure/B15195790.png)
